2-(4-Biphenylyl)-2-propanol CAS number and properties
2-(4-Biphenylyl)-2-propanol CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Biphenylyl)-2-propanol, with the CAS number 34352-74-4 , is a tertiary alcohol containing a biphenyl moiety.[1] This compound is of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its structural similarity to known pharmacologically active molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs), positions it as a valuable building block and intermediate in the development of new therapeutic agents.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectral data, safety information, and its potential applications in drug discovery.
Chemical and Physical Properties
2-(4-Biphenylyl)-2-propanol is a crystalline solid at room temperature. A summary of its key physicochemical properties is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 34352-74-4 | [1] |
| Molecular Formula | C₁₅H₁₆O | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| Appearance | White to cream or yellow crystals/powder | [1] |
| Melting Point | 87.0-96.0 °C (for 95% purity); 189 °C (crystalline) | [1] |
| Boiling Point | 122-124 °C at 3 Torr | |
| Flash Point | 88 °C | |
| Density | 1.3 g/cm³ | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene. | [3] |
Note on Melting Point: The discrepancy in the reported melting points likely arises from the purity and crystalline form of the material. The lower range may correspond to a less pure or amorphous solid, while the higher value is attributed to a purified, crystalline form.[1]
Synthesis of 2-(4-Biphenylyl)-2-propanol
The most common and efficient method for the synthesis of 2-(4-biphenylyl)-2-propanol is through a Grignard reaction. This involves the reaction of a Grignard reagent prepared from a 4-halobiphenyl with acetone. Below is a detailed experimental protocol for this synthesis.
Experimental Protocol: Grignard Synthesis
Reaction Scheme:
Materials:
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4-Bromobiphenyl
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Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
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Iodine crystal (as an initiator)
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Anhydrous acetone
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate or sodium sulfate
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Hexane and Ethyl Acetate (for chromatography)
Procedure:
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Preparation of the Grignard Reagent:
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All glassware must be thoroughly dried in an oven and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture.
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In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings and a small crystal of iodine.
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Dissolve 4-bromobiphenyl in anhydrous diethyl ether and add it to the dropping funnel.
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Add a small portion of the 4-bromobiphenyl solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution. Gentle warming may be necessary to start the reaction.
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Once the reaction has started, add the remaining 4-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure the complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
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Cool the Grignard reagent solution in an ice bath.
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Dissolve anhydrous acetone in anhydrous diethyl ether and add it to the dropping funnel.
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Add the acetone solution dropwise to the cold, stirring Grignard reagent. A white precipitate will form.
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After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
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Extract the aqueous layer twice with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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The crude 2-(4-biphenylyl)-2-propanol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
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Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(4-Biphenylyl)-2-propanol via Grignard reaction.
Spectral Data
The identity and purity of 2-(4-biphenylyl)-2-propanol can be confirmed using various spectroscopic techniques.
| Spectroscopic Data | Interpretation |
| Infrared (IR) Spectrum | The IR spectrum shows a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol functional group. Strong absorptions corresponding to C-H stretching of the aromatic and methyl groups are also observed. |
| Mass Spectrum (MS) | The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 212, corresponding to the molecular weight of the compound. Common fragmentation patterns include the loss of a methyl group (m/z 197) and the loss of a water molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the biphenyl group, a singlet for the hydroxyl proton, and a singlet for the two equivalent methyl groups. ¹³C NMR: The spectrum would show distinct signals for the quaternary carbon attached to the hydroxyl group, the methyl carbons, and the carbons of the biphenyl rings. |
Note: While commercially available, some suppliers of this compound as a rare chemical may not provide detailed analytical data.[4] Researchers should plan to verify the identity and purity of the material upon receipt.
Chemical Reactivity and Potential Applications in Drug Development
2-(4-Biphenylyl)-2-propanol undergoes reactions typical of a tertiary alcohol. For instance, it can be oxidized to yield 4-(prop-1-en-2-yl)-1,1'-biphenyl.[5] It can also be converted to the corresponding alkyl thiocyanate using the Mukaiyama reagent.[5]
The structural core of 2-(4-biphenylyl)-2-propanol is closely related to a class of NSAIDs known as profens, which are 2-arylpropionic acid derivatives. For example, flurbiprofen, a potent NSAID, is 2-(2-fluoro-4-biphenylyl)propionic acid.[2][6] This structural similarity suggests that 2-(4-biphenylyl)-2-propanol can serve as a key starting material or intermediate for the synthesis of novel anti-inflammatory agents and other biologically active molecules.[2]
The biphenyl moiety is a common feature in many pharmaceuticals due to its ability to engage in hydrophobic and π-stacking interactions with biological targets. By modifying the propanol side chain and the biphenyl ring system of 2-(4-biphenylyl)-2-propanol, medicinal chemists can explore a wide chemical space to develop new drug candidates with potentially improved efficacy and safety profiles.
Logical Relationship to NSAID Synthesis
Caption: Potential pathway from 2-(4-Biphenylyl)-2-propanol to NSAID analogs.
Safety and Handling
2-(4-Biphenylyl)-2-propanol should be handled with care in a laboratory setting. The following safety precautions are recommended.
| Safety Aspect | Recommendation |
| General Handling | Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. |
| Fire Safety | Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
This safety information is a summary. Always refer to the full Safety Data Sheet (SDS) for this compound before use.
Conclusion
2-(4-Biphenylyl)-2-propanol is a versatile chemical compound with significant potential as a building block in organic synthesis and drug discovery. Its well-defined properties and accessible synthesis make it a valuable resource for researchers. The structural relationship to established anti-inflammatory drugs highlights its potential for the development of new therapeutic agents. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding to support further research and application of 2-(4-biphenylyl)-2-propanol.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-BIPHENYLYL)-2-PROPANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-(4-BIPHENYLYL)-2-PROPANOL | 34352-74-4 [chemicalbook.com]
- 6. [Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]


